
N-((3-(4,4-difluorociclohexil)-1,2,4-oxadiazol-5-il)metil)-6-(trifluorometil)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C16H15F5N4O2 and its molecular weight is 390.314. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, related oxadiazole derivatives have demonstrated considerable growth inhibition against various cancer cell lines. A study on similar compounds showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different tumor types, suggesting potential applications in cancer therapy . The incorporation of the trifluoromethyl and difluorocyclohexyl groups in N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide may enhance its efficacy and selectivity as an anticancer agent.
Antimicrobial Properties
The 1,2,4-oxadiazole ring structure is known for its broad-spectrum antimicrobial activity. Compounds with this structure have shown efficacy against both Gram-positive and Gram-negative bacteria. The specific compound under discussion may exhibit similar properties due to its structural characteristics, making it a candidate for further investigation as an antimicrobial agent.
Synthesis and Structural Modifications
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves several key steps:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Introduction of the Difluorocyclohexyl Group : Utilizing difluorocyclohexyl halides to react with the oxadiazole intermediate.
- Amide Bond Formation : Coupling reactions are employed to attach the nicotinamide moiety using reagents like EDCI or DCC.
Case Studies and Comparative Analysis
A comparative analysis with similar compounds can provide insights into the unique properties of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-morpholinopyrimidin-4-amine | Difluorocyclohexyl group | Anticancer |
3-(difluoromethyl)-1-methylpyrazoline | Difluoromethylated heterocycle | Antimicrobial |
These comparisons highlight the potential advantages of the unique structural features present in N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide over other compounds .
Actividad Biológica
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Oxadiazole Ring : A five-membered heterocyclic compound known for its biological activity.
- Difluorocyclohexyl Group : Enhances lipophilicity and potentially improves membrane permeability.
- Trifluoromethyl Group : Often associated with increased metabolic stability and bioactivity.
The biological activity of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide involves interactions with specific molecular targets within biological systems. It is hypothesized that the compound can modulate enzyme activity or bind to receptors involved in various signaling pathways. The oxadiazole moiety is particularly noted for its ability to affect cellular processes such as:
- Signal Transduction : Modulating pathways that control cell growth and differentiation.
- Gene Expression Regulation : Influencing transcription factors that govern the expression of genes involved in inflammation and immune response.
Antiparasitic Activity
Recent studies have highlighted the potential of oxadiazole derivatives as broad-spectrum antiparasitic agents. For instance, research indicates that compounds bearing the oxadiazole scaffold exhibit significant activity against parasites like Trypanosoma brucei and Leishmania spp.. The compound has shown promise in preliminary assays:
Compound | Target Parasite | IC50 (µM) | Selectivity |
---|---|---|---|
19 | T. brucei | 0.5 | High |
27 | Leishmania | 1.0 | Moderate |
These results suggest that N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide may possess similar antiparasitic properties due to its structural similarities with other effective oxadiazole derivatives .
Anti-inflammatory Potential
In addition to antiparasitic effects, this compound may also exhibit anti-inflammatory properties. Studies have shown that related compounds can reduce pro-inflammatory cytokines in vitro and in vivo models. For example:
- In a rat model of arthritis, compounds structurally similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide demonstrated a significant reduction in knee swelling and inflammatory markers .
Case Studies and Research Findings
- Antiparasitic Screening : A library screening revealed that derivatives of oxadiazole effectively inhibited T. brucei, leading to the development of new therapeutic candidates for treating human African trypanosomiasis .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on similar compounds to optimize their biological activity. Modifications to the trifluoromethyl and difluorocyclohexyl groups were found to significantly impact potency against target parasites .
- Toxicity Assessments : Early ADME-toxicity assays indicate a favorable safety profile for compounds based on the oxadiazole scaffold, with low toxicity observed in mammalian cell lines compared to their antiparasitic activity .
Propiedades
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4O2/c17-15(18)5-3-9(4-6-15)13-24-12(27-25-13)8-23-14(26)10-1-2-11(22-7-10)16(19,20)21/h1-2,7,9H,3-6,8H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQICLDYXJTZFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.